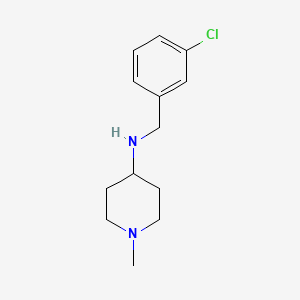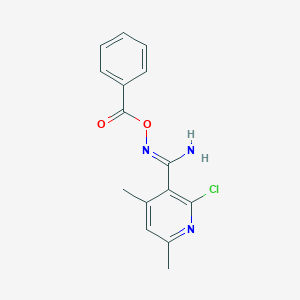![molecular formula C20H24N2O2 B5832983 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as MPMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPB belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been shown to increase the activity of the NMDA receptor, which may enhance learning and memory. Furthermore, 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to reduce the levels of glutamate, which is involved in the development of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments. For example, it has been shown to exhibit low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, future studies could focus on elucidating the exact mechanism of action of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and identifying any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-8-4-3-7-18(19)20(23)21-17-11-9-16(10-12-17)15-22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCVWFADSQLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)
![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)


![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
